molecular formula C18H18N2O2 B5695801 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide

Cat. No. B5695801
M. Wt: 294.3 g/mol
InChI Key: ROXIURQQMKJYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. TPCA-1 has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. IκBα is an inhibitor of NF-κB that sequesters it in the cytoplasm. Upon stimulation, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibits the phosphorylation of IκBα by blocking the activity of IKKβ, leading to the stabilization of IκBα and the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to have potent anti-inflammatory and anti-tumor effects. In vitro studies have shown that 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in response to various stimuli, including lipopolysaccharide (LPS), phorbol myristate acetate (PMA), and ionomycin. 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has also been found to induce apoptosis in cancer cells, including pancreatic cancer, breast cancer, and leukemia cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide in lab experiments is its specificity for IKKβ inhibition, which allows for the selective inhibition of NF-κB activation. 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has also been found to be stable in various solvents and is easily synthesized in large quantities. However, 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

For 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide research include the investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide may also be used in combination with other drugs to enhance its efficacy and reduce its toxicity. The development of 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide analogs with improved solubility and bioavailability may also enhance its therapeutic potential. Finally, the elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide may lead to the identification of new therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide involves a multistep process that includes the condensation of 2-amino-4-methylpyridine with 2,3,5-trimethylbenzoyl chloride to produce 3,5,6-trimethyl-N-(4-methylpyridin-2-yl)benzamide. This intermediate is then converted to 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide by reacting with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base.

Scientific Research Applications

3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been widely used in scientific research as a selective inhibitor of nuclear factor-kappa B (NF-κB) activation. NF-κB is a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival. 3,5,6-trimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This results in the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.

properties

IUPAC Name

3,5,6-trimethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11-8-15-13(3)17(22-16(15)9-12(11)2)18(21)20-10-14-4-6-19-7-5-14/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXIURQQMKJYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-trimethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide

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